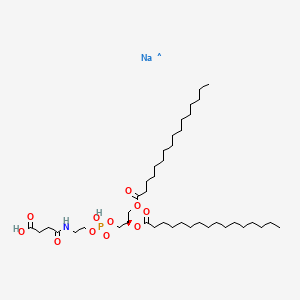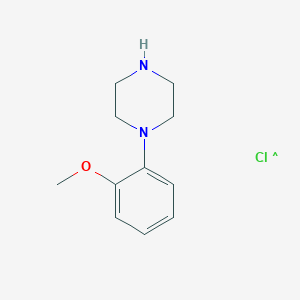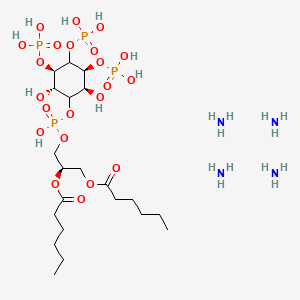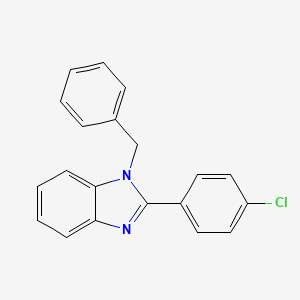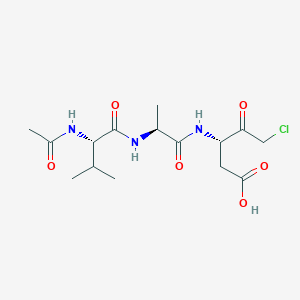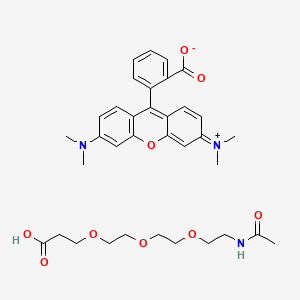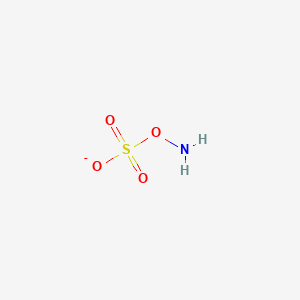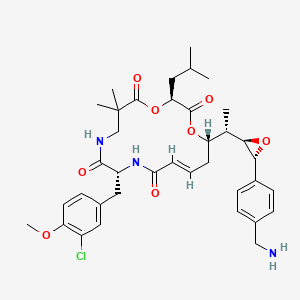
Cryptophycin analog 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cryptophycin analog 1 is a synthetic derivative of cryptophycin, a class of cytotoxic sixteen-membered macrocyclic depsipeptides. This compound was first isolated from cyanobacteria of the genus Nostoc in 1990. This compound exhibits potent antiproliferative activity against drug-resistant cancer cells, making it a promising candidate for chemotherapy .
Métodos De Preparación
Cryptophycin analog 1 can be synthesized through various synthetic routes. One common method involves the total synthesis of the compound from commercially available starting materials. The synthesis typically involves multiple steps, including the formation of key intermediates and the final macrocyclization step. The reaction conditions often require the use of protecting groups, coupling reagents, and catalysts to achieve high yields and purity .
This may include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions .
Análisis De Reacciones Químicas
Cryptophycin analog 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides to introduce different substituents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Cryptophycin analog 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
Cryptophycin analog 1 exerts its effects by inhibiting microtubule formation. It binds to tubulin, a protein that is essential for microtubule assembly, and prevents the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .
The molecular targets of this compound include the vinca domain of tubulin, where it binds and induces conformational changes that inhibit microtubule polymerization. This mechanism of action is similar to that of vinca alkaloids, another class of microtubule inhibitors .
Comparación Con Compuestos Similares
Cryptophycin analog 1 is unique among similar compounds due to its potent cytotoxicity and ability to overcome drug resistance in cancer cells. Some similar compounds include:
Cryptophycin-52: A synthetic analog of cryptophycin-1 that has been investigated in clinical trials for its anticancer properties.
Dolastatin 10: A marine natural product with potent cytotoxicity that is used as a payload in antibody-drug conjugates for targeted cancer therapy.
Maytansine: Another microtubule inhibitor that is used in antibody-drug conjugates for cancer treatment.
This compound stands out due to its high potency and ability to target drug-resistant cancer cells, making it a valuable compound for further research and development in cancer therapy .
Propiedades
Fórmula molecular |
C37H48ClN3O8 |
|---|---|
Peso molecular |
698.2 g/mol |
Nombre IUPAC |
(3S,10R,13E,16S)-16-[(1S)-1-[(2R,3R)-3-[4-(aminomethyl)phenyl]oxiran-2-yl]ethyl]-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C37H48ClN3O8/c1-21(2)16-30-35(44)47-28(22(3)32-33(49-32)25-13-10-23(19-39)11-14-25)8-7-9-31(42)41-27(18-24-12-15-29(46-6)26(38)17-24)34(43)40-20-37(4,5)36(45)48-30/h7,9-15,17,21-22,27-28,30,32-33H,8,16,18-20,39H2,1-6H3,(H,40,43)(H,41,42)/b9-7+/t22-,27+,28-,30-,32+,33+/m0/s1 |
Clave InChI |
VGYCIPORVJQZDT-YXCXXXRFSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@@H]3[C@H](O3)C4=CC=C(C=C4)CN |
SMILES canónico |
CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=C(C=C4)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


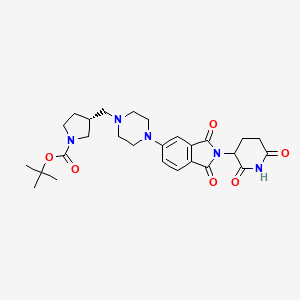
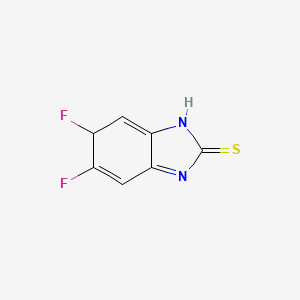
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)

